molecular formula C27H40O6 B591308 5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one CAS No. 1694587-15-9

5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one

Cat. No.: B591308
CAS No.: 1694587-15-9
M. Wt: 460.611
InChI Key: SRCUJKNQZOLYMY-XATYPXSPSA-N
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Description

5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one is a useful research compound. Its molecular formula is C27H40O6 and its molecular weight is 460.611. The purity is usually 95%.
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Biological Activity

The compound 5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one is a complex organic molecule with potential biological activity. This article reviews its biological properties based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H40O6C_{27}H_{40}O_6, with a molecular weight of approximately 460.611 g/mol. The structure contains multiple hydroxyl groups and a cyclopenta[a]phenanthrene core which may contribute to its biological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various pathogenic bacteria and fungi. A notable derivative displayed a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay on human keratinocyte cells (HaCat) and mouse fibroblast cells (Balb/c 3T3). Results indicated promising cytotoxicity profiles suggesting its potential as an anticancer agent .

Molecular docking studies revealed that the compound interacts with key enzymes such as DNA gyrase and MurD:

  • Binding energies comparable to known antibiotics indicate a robust interaction with the active sites of these enzymes.
  • The presence of hydrogen bonds and pi-stacking interactions suggests a strong affinity for these targets .

Study 1: Antimicrobial Efficacy

A study published in 2021 evaluated various derivatives for their antimicrobial activity. The results indicated that compounds related to the target molecule showed moderate to high activity against Gram-positive and Gram-negative bacteria as well as fungi of the genus Candida. The most active derivative demonstrated a significant inhibition zone compared to controls .

Study 2: Cytotoxicity Assessment

Another research focused on assessing cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Data Tables

Property Value
Molecular FormulaC27H40O6
Molecular Weight460.611 g/mol
Antimicrobial MIC0.21 µM (against E. coli)
Cytotoxicity (IC50)Not specified

Properties

IUPAC Name

5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-19,28,30-31H,7-13H2,1-6H3/t14-,16-,17-,18-,19+,24-,25+,26?,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCUJKNQZOLYMY-XATYPXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(CC4C5(CCC(=O)O5)C)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3([C@@H](C[C@@H]4C5(CCC(=O)O5)C)O)C)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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